{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride
CAS No.:
Cat. No.: VC13351964
Molecular Formula: C12H16Cl2N2O
Molecular Weight: 275.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16Cl2N2O |
|---|---|
| Molecular Weight | 275.17 g/mol |
| IUPAC Name | 2-(2-methylquinolin-8-yl)oxyethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H14N2O.2ClH/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;/h2-6H,7-8,13H2,1H3;2*1H |
| Standard InChI Key | FYIPLCASEJUNIE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl |
| Canonical SMILES | CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride (IUPAC name: 2-(2-methylquinolin-8-yl)oxyethanamine dihydrochloride) is a dihydrochloride salt with the molecular formula C₁₂H₁₆Cl₂N₂O and a molecular weight of 275.17 g/mol. The compound’s structure integrates a quinoline ring substituted with a methyl group at the 2-position, connected to an ethoxyamine chain protonated as a dihydrochloride salt (Figure 1). Key spectral identifiers include:
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SMILES: CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl
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InChIKey: FYIPLCASEJUNIE-UHFFFAOYSA-N
Table 1: Comparative Analysis of Quinoline-Based Amine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride | C₁₂H₁₆Cl₂N₂O | 275.17 | 2-methylquinoline, ethylamine |
| [2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride | C₁₁H₁₄Cl₂N₂O | 261.15 | Unsubstituted quinoline core |
| Ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate | C₁₄H₁₅NO₃ | 245.27 | Ethyl ester substituent |
The methyl group at the quinoline’s 2-position enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability and bioavailability .
Synthesis and Optimization
The synthesis of {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride typically proceeds via a multi-step route:
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Etherification: 2-Methylquinolin-8-ol reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) to form ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate, achieving yields of ~80% .
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Hydrazide Formation: The ethyl ester intermediate undergoes hydrazinolysis with hydrazine hydrate, yielding 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide .
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Amine Derivatization: Reduction of the hydrazide group or direct alkylation produces the primary amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt .
Critical parameters influencing yield and purity include reaction temperature, solvent choice (e.g., DMF for etherification), and stoichiometric ratios of alkylating agents . Chromatographic purification and recrystallization from ethanol/water mixtures are standard for isolating the final product.
Recent Advancements and Research Gaps
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Pharmacokinetics: No data on absorption, distribution, or metabolism in mammalian systems.
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Target Identification: Unclear whether activity stems from DNA interaction, enzyme inhibition, or immunomodulation.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
Table 2: Prioritized Research Directions
| Objective | Methodology | Expected Outcome |
|---|---|---|
| In vivo antitumor efficacy | Xenograft models with dose escalation | Establish maximum tolerated dose |
| Metabolic stability | Microsomal incubation assays | Identify major metabolites |
| Synergy with existing chemotherapies | Combination index analysis | Optimize therapeutic regimens |
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